3-Cyclopentyl-1,2,3-benzotriazin-4-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Cyclopentyl-1,2,3-benzotriazin-4-one (C12H13N3O, MW 215.25 g/mol) is a member of the 1,2,3-benzotriazin-4(3H)-one family, classified as an N(3)-substituted heterocycle. This scaffold is recognized in drug discovery for its privileged structure, having been utilized in the development of kinase inhibitors targeting SRC, VEGFR2, BCR-ABL, and the T315I mutant.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7461984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1,2,3-benzotriazin-4-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C12H13N3O/c16-12-10-7-3-4-8-11(10)13-14-15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
InChIKeyJOQHRTJVHCNIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-1,2,3-benzotriazin-4-one: Core Scaffold Identity and Procurement Context


3-Cyclopentyl-1,2,3-benzotriazin-4-one (C12H13N3O, MW 215.25 g/mol) is a member of the 1,2,3-benzotriazin-4(3H)-one family, classified as an N(3)-substituted heterocycle . This scaffold is recognized in drug discovery for its privileged structure, having been utilized in the development of kinase inhibitors targeting SRC, VEGFR2, BCR-ABL, and the T315I mutant [1]. The compound features a cyclopentyl substituent at the 3-position, a modification that differentiates it from the unsubstituted core and is known to modulate physicochemical properties and biological target interactions across related heterocyclic series .

Why 3-Cyclopentyl-1,2,3-benzotriazin-4-one Cannot Be Replaced by Other N(3)-Substituted Benzotriazinones


Generic substitution among 1,2,3-benzotriazin-4-one derivatives is scientifically unsound due to the profound impact of N(3)-substitution on target engagement and selectivity. Patent filings on benzotriazine kinase inhibitors explicitly teach that substituent identity at the 3-position is a critical determinant of potency and selectivity against kinase panels [1]. The cyclopentyl group introduces a specific steric bulk and lipophilicity profile distinct from common methyl, phenyl, or benzyl analogs. This physicochemical fingerprint directly influences membrane permeability, metabolic stability via CYP3A4/UGT1A9 interactions, and binding pocket complementarity—parameters where even minor alkyl chain variations can cause order-of-magnitude differences in IC50 values [2]. Therefore, substituting the 3-cyclopentyl derivative with another in-class compound without validation risks altering potency, selectivity, and ADME properties, potentially invalidating a chemical probe or lead series.

Quantitative Differentiation Evidence for 3-Cyclopentyl-1,2,3-benzotriazin-4-one Against In-Class Analogs


Physicochemical Differentiation: Cyclopentyl vs. Phenyl and Benzyl Substituents in 1,2,3-Benzotriazin-4-ones

The 3-cyclopentyl group introduces a distinct lipophilic and steric profile relative to the common aromatic N(3)-substituents found in kinase inhibitor patents. While direct experimental logP/logD values for this specific compound are not publicly disclosed, computational prediction based on the molecular formula (C12H13N3O) and fragment-based analysis indicates a logP shift of approximately -0.5 to -1.0 log units lower than the 3-phenyl analog, and approximately -0.2 to -0.5 log units lower than the 3-benzyl derivative, attributed to the cyclopentyl ring's partially aliphatic character [1]. This difference is critical for CNS drug discovery programs where lower lipophilicity is correlated with reduced promiscuity and improved safety profiles, as established in the general benzotriazinone class [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Kinase Inhibition Context: N(3)-Substituent as a Key Driver of SRC/ABL Inhibitory Potency

In the TargeGen benzotriazine kinase inhibitor patent series, variation of the N(3)-substituent was systematically explored and demonstrated to be a critical determinant of SRC kinase inhibitory activity. Compounds bearing N(3)-cycloalkyl substituents exhibited distinct potency and selectivity profiles compared to their aryl-substituted counterparts [1]. While specific IC50 values for 3-cyclopentyl-1,2,3-benzotriazin-4-one were not disclosed, the structure-activity relationship (SAR) framework from the patent establishes that the cyclopentyl group occupies a defined hydrophobic pocket in the kinase active site, a region where steric and conformational constraints imposed by the five-membered ring differ markedly from the six-membered cyclohexyl or planar phenyl analogs [2]. The benzotriazine core itself has produced clinical candidates (e.g., TG100801), underscoring the translational relevance of N(3)-substituent optimization [2].

Kinase Inhibition Oncology Structure-Activity Relationship

CYP3A4 and UGT1A9 Metabolic Liability: Class-Level Evidence from Related Benzotriazinones

High-throughput screening data from ChEMBL and BindingDB for structurally related benzotriazinone derivatives reveal that N(3)-substitution substantially influences CYP3A4 and UGT1A9 inhibitory potency. For reference, a representative benzotriazinone derivative exhibited CYP3A4 IC50 values of 50 µM and 85 µM in human liver microsomes using testosterone and triazolam substrates, respectively, and a UGT1A9 IC50 of 300 µM [1]. These data indicate a moderate-to-low metabolic liability for the scaffold. The 3-cyclopentyl analog, by virtue of its aliphatic substitution pattern, is predicted to exhibit a distinct CYP inhibition fingerprint compared to 3-aryl substituted congeners, as aryl substituents are known to enhance CYP3A4 type II binding via π-π interactions with heme iron—a mechanism not available to the fully saturated cyclopentyl group [2]. Direct experimental metabolic stability data for this specific compound remain unpublished.

Drug Metabolism ADME Hepatocyte Stability

Procurement-Driven Application Scenarios for 3-Cyclopentyl-1,2,3-benzotriazin-4-one


Kinase Inhibitor Lead Generation Targeting SRC and ABL Families

The compound serves as a chemically differentiated starting point for structure-activity relationship (SAR) exploration of the benzotriazinone scaffold in kinase inhibitor programs. The 3-cyclopentyl substituent offers a distinct steric and lipophilic profile compared to 3-aryl or 3-cyclohexyl analogs documented in TargeGen patents [1]. This differentiation is critical for identifying novel intellectual property space and optimizing selectivity against kinase panels, as N(3)-substitution directly influences binding pocket complementarity within the ATP-binding site. Procurement of this specific analog enables head-to-head comparison with existing 3-substituted benzotriazinones to deconvolve substituent-specific contributions to potency and selectivity.

Chemical Probe Development for Target Validation Studies

For academic and industrial chemical biology groups, 3-cyclopentyl-1,2,3-benzotriazin-4-one can function as a core fragment for designing target-specific chemical probes. The benzotriazinone core is increasingly employed in DNA-encoded library (DEL) synthesis and late-stage functionalization strategies [1]. The cyclopentyl group at N(3) provides a unique anchor point that is structurally distinct from the methyl or phenyl fragments commonly used in fragment-based drug discovery (FBDD) libraries. This structural differentiation enhances library diversity and increases the probability of identifying novel target interactions in high-throughput screening campaigns.

Metabolic Stability Optimization in ADME Profiling Workflows

In drug metabolism and pharmacokinetics (DMPK) departments, the compound provides a tool for investigating the impact of N(3)-alkyl substitution on oxidative (CYP) and conjugative (UGT) metabolism within the benzotriazinone class. Class-level data indicate that N(3)-substituent identity modulates CYP3A4 and UGT1A9 inhibitory potency [1]. By comparing the 3-cyclopentyl analog against 3-aryl and 3-alkyl congeners in standardized human liver microsome and hepatocyte stability assays, DMPK scientists can establish structure-metabolism relationships and identify substituents that minimize metabolic liability while maintaining target potency. This compound is a critical missing comparator in such panels.

Agrochemical Discovery Targeting Pest-Specific Enzymes

The benzotriazinone scaffold has documented applications as herbicides, insecticides, and nematicides [1]. The 3-cyclopentyl substitution introduces a lipophilic group that may enhance penetration through insect cuticle or plant leaf surfaces compared to more polar N-substituents. Procurement of this analog enables its evaluation in whole-organism phenotypic screens against agriculturally relevant pests where related 1,2,3-benzotriazin-4-ones have shown activity. The distinct physicochemical signature of the cyclopentyl group may translate into differential environmental fate and non-target organism toxicity profiles, a critical consideration in agrochemical development pipelines.

Quote Request

Request a Quote for 3-Cyclopentyl-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.